![molecular formula C17H14N2 B184056 8,9-dimethyl-11H-indolo[3,2-c]quinoline CAS No. 4295-33-4](/img/structure/B184056.png)
8,9-dimethyl-11H-indolo[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-dimethyl-11H-indolo[3,2-c]quinoline is a useful research compound. Its molecular formula is C17H14N2 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activities
8,9-Dimethyl-11H-indolo[3,2-c]quinoline has been investigated for several pharmacological properties:
- Anticancer Activity : This compound has shown promising results as an anticancer agent. For instance, its analogs have demonstrated cytotoxic effects against pancreatic cancer cell lines (BxPC-3 and AsPC-1), with IC50 values indicating effective dose-dependent responses . The mechanism of action may involve DNA intercalation and disruption of cellular processes.
- Antimicrobial Properties : Indoloquinoline derivatives exhibit broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit various bacterial strains and fungi, making them potential candidates for antibiotic development .
- Antimalarial Effects : The compound's structural features suggest it could be effective against malaria parasites. Preliminary studies have indicated activity against Plasmodium falciparum, the causative agent of malaria.
- DYRK1A Kinase Inhibition : this compound has also been identified as a selective inhibitor of DYRK1A kinase, which is implicated in several neurodegenerative diseases. This inhibition could offer therapeutic avenues for conditions like Down syndrome and Alzheimer's disease .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of this compound derivatives revealed their efficacy against various cancer cell lines. The derivatives were tested using MTT assays to determine cytotoxicity. Results indicated that certain modifications to the indoloquinoline structure enhanced activity against metastatic cancer cells while maintaining low toxicity towards normal cells.
Compound | Cancer Cell Line | IC50 (nM) | Selectivity Index |
---|---|---|---|
1 | BxPC-3 | 336.5 | 5 |
2 | AsPC-1 | 347.5 | 5 |
This selectivity suggests that these compounds could be developed into targeted cancer therapies with reduced side effects compared to conventional treatments.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of indolo[3,2-c]quinoline derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant bactericidal effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
A | Staphylococcus aureus | 12 |
B | Escherichia coli | 16 |
These findings highlight the potential of indoloquinolines as alternatives or adjuncts to current antimicrobial therapies.
特性
CAS番号 |
4295-33-4 |
---|---|
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
8,9-dimethyl-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C17H14N2/c1-10-7-13-14-9-18-15-6-4-3-5-12(15)17(14)19-16(13)8-11(10)2/h3-9,19H,1-2H3 |
InChIキー |
ZBPLPEDXBIATNN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC3=C2C=NC4=CC=CC=C43 |
正規SMILES |
CC1=CC2=C(C=C1C)NC3=C2C=NC4=CC=CC=C43 |
Key on ui other cas no. |
4295-33-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。